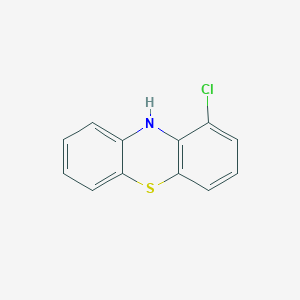

1-chloro-10H-phenothiazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZVTRCMDIUEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325741 | |

| Record name | 1-chloro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910-85-6 | |

| Record name | 1910-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 10h Phenothiazine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For phenothiazine (B1677639) derivatives, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and the carbon skeleton.

The ¹H NMR spectrum of phenothiazine derivatives is characterized by signals from the aromatic protons and the amine (N-H) proton. The chemical shifts of the aromatic protons typically appear in the downfield region, generally between 6.5 and 8.2 ppm, due to the deshielding effect of the aromatic rings. orientjchem.org The specific substitution pattern on the rings significantly influences the multiplicity and exact chemical shifts of these protons.

For substituted phenothiazines, the N-H proton signal is often observed as a broad singlet in the region of 8.2–8.6 δ. orientjchem.org In the case of 2-chloro-10H-phenothiazine, a closely related isomer, the aromatic protons appear as a multiplet between 6.63 and 7.38 ppm, with the N-H proton signal appearing at 4.33 ppm in CDCl₃. rsc.org The coupling constants (J) between adjacent aromatic protons are typically in the range of 6.5–9.0 Hz.

Table 1: Representative ¹H NMR Data for Substituted Phenothiazines

| Compound | Solvent | Aromatic Protons (δ ppm) | N-H Proton (δ ppm) | Reference |

|---|---|---|---|---|

| Phenothiazine Derivatives | CDCl₃ | 7.10–8.21 | Not specified | |

| Substituted Phenothiazines | Not specified | 7.2–7.6 | 8.2–8.6 | orientjchem.org |

Note: 'm' denotes multiplet, 's' denotes singlet.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the phenothiazine ring system. Aromatic carbons typically resonate in the range of 110–150 ppm. oregonstate.edu The carbons directly bonded to the heteroatoms (nitrogen and sulfur) and the chlorine substituent experience different electronic effects, leading to distinct chemical shifts.

For the parent 10H-phenothiazine, the carbon signals appear at δ 115.3, 118.3, 122.8, 127.1, 128.2, and 143.3 ppm in deuterated acetone. rsc.org In the case of 2-chloro-10H-phenothiazine, the signals are observed at δ 114.9, 115.6, 117.3, 117.9, 122.4, 123.4, 127.2, 128.1, 128.5, 133.3, 144.2, and 144.6 ppm in deuterated chloroform (B151607). rsc.org The presence of the electron-withdrawing chlorine atom causes a downfield shift for the carbon atom to which it is attached (C-1) and influences the shifts of other carbons in the ring. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu

Table 2: ¹³C NMR Data for Phenothiazine and a Chloro-Substituted Analog

| Compound | Solvent | Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 10H-Phenothiazine | Acetone-d₆ | 143.3, 128.2, 127.1, 122.8, 118.3, 115.3 | rsc.org |

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of a molecule, which aids in its structural confirmation. The nominal molecular weight of 1-chloro-10H-phenothiazine is 233.72 g/mol . pharmaffiliates.com

In the mass spectrum of a chlorinated compound like this compound, the molecular ion peak (M⁺) is accompanied by a characteristic isotope peak (M+2) that is approximately one-third the intensity of the M⁺ peak. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. The fragmentation pattern in the mass spectrum provides further structural confirmation. orientjchem.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value/Observation | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈ClNS | pharmaffiliates.com |

| Molecular Weight | 233.72 g/mol | pharmaffiliates.com |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

The N-H stretching vibration for phenothiazine derivatives typically appears as a sharp peak in the region of 3325–3395 cm⁻¹. orientjchem.org A study of 1-chlorophenothiazine noted a lowering of the N-H absorption frequency compared to methyl-substituted derivatives, which was attributed to weak hydrogen bonding between the N-H group and the adjacent chlorine atom. orientjchem.org The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region.

The substitution pattern on the benzene (B151609) rings can be inferred from the C-H out-of-plane bending vibrations in the 700–900 cm⁻¹ region. For 1-chlorophenothiazine, strong peaks observed at 763 cm⁻¹ and 746 cm⁻¹ are characteristic of the combination of vicinal trisubstituted and ortho-disubstituted benzene rings found in 1- or 4-substituted phenothiazines. clockss.org A band in the region of 720-740 cm⁻¹ can be assigned to the C-Cl stretching vibration. orientjchem.org

Table 4: Key IR Absorption Frequencies for Substituted Phenothiazines

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3325–3395 | orientjchem.org |

| C-H Stretch (Aromatic) | > 3000 | - |

| C=C Stretch (Aromatic) | 1450–1600 | |

| C-H Bending (Out-of-plane) | 746, 763 (strong) | clockss.org |

X-ray Crystallography and Molecular Conformation Studies of Phenothiazine Derivatives

The phenothiazine ring system is not planar. Instead, it adopts a folded "butterfly" conformation along the N-S axis. adatbank.ro This folding is characterized by a dihedral angle between the planes of the two benzene rings, which is approximately 135° for the parent phenothiazine molecule. adatbank.ro This non-planar structure is a critical determinant of the molecule's electronic and photophysical properties. rsc.org

Substituents on the phenothiazine core can significantly influence the molecular conformation. nih.gov The introduction of different groups can alter the degree of folding (the dihedral angle) and lead to distinct crystalline packing arrangements. rsc.org Phenothiazine derivatives can exist in different conformations, such as quasi-axial (ax) and quasi-equatorial (eq), which can have a significant impact on their properties. nih.govacs.org The specific conformation adopted can be influenced by intra- and intermolecular interactions within the crystal lattice. rsc.org The structural integrity and conformation of phenothiazine derivatives are often confirmed through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net

Computational and Theoretical Chemistry of 1 Chloro 10h Phenothiazine Systems

Electronic Structure and Reactivity Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular geometries, energies, and other properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov

The phenothiazine (B1677639) core possesses a unique, non-planar "butterfly" structure, characterized by a central thiazine (B8601807) ring folded along the axis connecting the sulfur and nitrogen atoms. mdpi.com This folding gives rise to distinct conformations, which can significantly influence the molecule's properties. The two primary conformations are often described as quasi-equatorial (eq) and quasi-axial (ax), depending on the orientation of substituents on the nitrogen atom. nih.gov

Computational geometry optimization, typically using DFT methods like the B3LYP functional with a 6-31G* basis set, is performed to determine the most stable three-dimensional structure of 1-chloro-10H-phenothiazine. researchgate.net The analysis focuses on key structural parameters:

Folding Angle (θ): The angle between the two benzene (B151609) rings.

Dihedral Angle (α): The angle between the two phenyl units within the phenothiazine moiety. nih.gov

Substituents, particularly at the 1-, 9-, and 10-positions, can create significant steric repulsion, which primarily affects the molecular conformation along the S-N axis. nih.gov The presence of a chlorine atom at the 1-position in this compound would be expected to influence these angles due to steric and electronic effects, leading to a specific preferred conformation with minimal energy.

Table 1: Calculated Structural Parameters for Phenothiazine Derivatives

| Compound | Method | Folding Angle (θ) | Dihedral Angle (α) |

|---|---|---|---|

| Phenothiazine (Unsubstituted) | DFT/B3LYP | ~158° | ~153° |

| 1-Substituted Phenothiazine | DFT/B3LYP | 172° - 188° (eq) | 130° - 165° |

| 10-Substituted Phenothiazine | DFT/B3LYP | 112° - 165° (transitional) | 130° - 165° |

Note: Data are representative values based on studies of variously substituted phenothiazines to illustrate expected conformational trends. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. A high HOMO energy indicates a greater tendency to donate electrons to an acceptor. researchgate.net

LUMO: Represents the ability to accept an electron. A low LUMO energy indicates a higher probability of accepting electrons. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap signifies high reactivity and suggests that a charge transfer is likely to occur within the molecule. researchgate.netscispace.com

Table 2: Calculated FMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: These values are illustrative and represent typical results obtained from DFT (B3LYP/6-311++G(d,p)) calculations for similar heterocyclic compounds. researchgate.netscispace.com

The electronic distribution within a molecule can be visualized using Molecular Electrostatic Potential (MESP) surfaces, which highlight regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack. researchgate.netscispace.com

Phenothiazine is a strong electron-donating moiety. nih.gov When functionalized, especially in donor-acceptor systems, phenothiazine derivatives can exhibit significant intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org This ICT can lead to two distinct types of excited states:

Planar Intramolecular Charge Transfer (PICT): Occurs when the molecule maintains a relatively planar conformation in the excited state, often resulting in high fluorescence. nih.gov

Twisted Intramolecular Charge Transfer (TICT): Involves a twisting of the molecular geometry in the excited state, which often leads to fluorescence quenching. nih.gov

The chlorine atom in this compound modifies the electronic landscape, influencing the nature and efficiency of any potential charge transfer processes. Theoretical studies can predict whether photoexcitation would lead to a PICT or TICT state, thereby providing insight into the molecule's potential fluorescence properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting optical properties like absorption and emission spectra. nih.govsemanticscholar.org The linear-response (LR) formalism of TD-DFT is particularly popular for calculating the electronic spectra of medium to large molecules. nih.gov

TD-DFT calculations can predict the electronic absorption spectra (UV-Visible) of this compound by calculating the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions from the ground state to various excited states. scispace.com

Phenothiazine derivatives typically show characteristic n-π* and π-π* transitions. mdpi.com The presence of the N-H and S-H groups and the aromatic rings gives rise to these absorption bands. The substitution with a chlorine atom can cause a shift in the absorption maxima (a hypsochromic or blue shift, or a bathochromic or red shift) compared to the parent 10H-phenothiazine molecule. nih.gov Similarly, TD-DFT can be used to calculate the S1→S0 transition to simulate the fluorescence emission spectrum. nih.gov

Table 3: Simulated Electronic Transitions for this compound (TD-DFT)

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Main Contribution |

|---|---|---|---|---|

| S0 → S1 | 315 | 3.94 | 0.0450 | HOMO → LUMO |

| S0 → S2 | 280 | 4.43 | 0.0510 | HOMO → LUMO+1 |

| S0 → S3 | 255 | 4.86 | 0.0300 | HOMO-1 → LUMO |

Note: This table presents hypothetical but representative data for a substituted phenothiazine based on TD-DFT calculations, illustrating the type of information obtained. scispace.comnih.gov

Upon absorbing light, an excited molecule can undergo several de-excitation processes. TD-DFT helps to elucidate these photophysical pathways. After initial excitation to a singlet excited state (S1, S2, etc.), the molecule can:

Fluoresce: Radiatively relax from the S1 state back to the ground state (S0). nih.gov

Undergo Intersystem Crossing (ISC): Transition from a singlet excited state to a triplet excited state (T1). This process is crucial for phosphorescence. nih.gov

Phosphoresce: Radiatively relax from the T1 state to the S0 ground state. Phenothiazine derivatives are known to exhibit phosphorescence. mdpi.comnih.gov

Undergo Photochemical Reactions: The excited state can be involved in electron transfer reactions, forming radical cations. researchgate.net The excited states of phenothiazine radical cations can be powerful photo-oxidants, capable of driving energy-demanding reactions. researchgate.netnih.govscispace.com

Computational studies can calculate the energies of these different states (S1, T1) and the potential barriers between them, providing a comprehensive picture of the excited-state dynamics. Techniques like transient absorption spectroscopy can be used experimentally to track these ultrafast processes, which occur on picosecond timescales. nih.govacs.org

Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level. researchgate.netnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. scitechnol.com Following docking, MD simulations can be employed to analyze the time-dependent behavior and stability of the ligand-protein complex, providing insights into the dynamic nature of the interaction. researchgate.net

Molecular docking is a computational technique used to predict how a ligand, such as a this compound derivative, fits into the binding site of a target protein. This method calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. scitechnol.com Lower binding energy values typically indicate a more stable and favorable interaction.

Docking studies on various phenothiazine derivatives have revealed their potential to interact with a range of biological targets. For instance, simulations have been used to investigate their binding to proteins like the anti-apoptotic protein BCL-2, various protein kinases, and Bcr-Abl kinase. scitechnol.comekb.egfrontiersin.org These studies identify crucial interaction modes, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the binding pocket. ekb.egnih.gov The phenothiazine nucleus often fits into hydrophobic pockets of target proteins. ekb.egfrontiersin.org

Analysis of docked poses helps elucidate the structural basis for the compound's activity and can guide the design of new derivatives with improved potency and selectivity. For example, studies on phenothiazine hybrids targeting the Bcr-Abl kinase have shown that the phenothiazine moiety fits into a hydrophobic pocket, while other parts of the molecule form key hydrogen bonds with specific amino acid residues like Met318. ekb.eg

| Phenothiazine Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Interaction Type |

|---|---|---|---|

| Trifluoperazine | Casein kinase 1 | -9.1 | Not Specified |

| Thioridazine | BCL-2 | -8.7 | Hydrophobic interactions with the binding slit |

| Phenothiazine-thiosemicarbazone hybrid | Bcr-Abl kinase (T5131 mutant) | Not Specified | Hydrogen bond with Met318; Hydrophobic interactions with Leu248, Ala269, Leu370 |

| Phenothiazine-based phenstatin analogue | Tubulin (Colchicine binding site) | Not Specified | Hydrophobic interactions |

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-protein complex. researchgate.net These simulations, often run for nanoseconds, can assess the stability of the binding pose predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. frontiersin.org Studies on phenothiazines bound to the BCL-2 protein showed that active compounds like thioridazine and trifluoperazine resulted in a more stable protein complex compared to less active derivatives. frontiersin.org

MD simulations enhance the understanding gained from static docking models by incorporating flexibility and mimicking the physiological environment, leading to a more accurate representation of the binding process. researchgate.net

| Parameter | Description | Typical Finding for Stable Phenothiazine-Protein Complexes |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the overall structural stability of the complex over time. | Low and converging RMSD values indicate the complex is stable and has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues. | Reduced fluctuations for residues in the binding pocket, indicating stabilization by the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds between the ligand and key residues confirm their importance for binding. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govecetoc.org These predictive models are essential in computational chemistry for screening new compounds, prioritizing them for synthesis, and assessing their potential effects before experimental testing. nih.govbio-hpc.eu

QSAR modeling is a ligand-based drug design approach that relies on the principle that the biological activity of a chemical is directly related to its molecular structure. researchgate.net To build a QSAR model, a dataset of compounds with known biological activities (the "training set") is required. nih.gov For each compound, molecular descriptors are calculated, which are numerical values that encode different aspects of its chemical structure (e.g., electronic, steric, and hydrophobic properties).

A mathematical model is then generated to establish a relationship between these descriptors and the observed biological activity. nih.gov Once validated, this model can be used to predict the activity of new, untested compounds, such as novel this compound derivatives. nih.gov QSAR has been widely applied to predict various biological activities, including enzyme inhibition, mutagenicity, and antioxidant potential. bio-hpc.eunih.gov

The general workflow for developing a QSAR model involves:

Data Collection : Assembling a set of structurally related compounds with measured biological activity against a specific target.

Descriptor Calculation : Computing various molecular descriptors for each compound.

Model Building : Using statistical methods like multiple linear regression or machine learning algorithms to create a correlative equation. nih.gov

Model Validation : Rigorously testing the model's statistical significance and predictive power using internal (cross-validation) and external test sets. nih.gov

| Component | Description | Example for a Phenothiazine System |

|---|---|---|

| Biological Activity (Endpoint) | The measured biological effect to be predicted. | Anticancer activity (IC50), Cholinesterase inhibition (Ki) |

| Molecular Descriptors (Variables) | Numerical representations of molecular structure and properties. | LogP (hydrophobicity), Molecular Weight, Dipole Moment, Topological indices |

| Mathematical Model | The equation linking descriptors to the biological activity. | Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |

Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) models are developed to predict the physicochemical and environmental properties of chemicals based on their molecular structure. ecetoc.org This is particularly useful for assessing the environmental fate and potential impact of compounds like this compound, as mandated by regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). bio-hpc.eu

QSPR models can provide rapid and cost-effective estimations of key environmental parameters, which can be used to screen new or existing chemicals. ecetoc.org This predictive assessment is valuable in the early stages of chemical development, allowing for the design of molecules with more favorable environmental profiles. ecetoc.org

Key environmental fate parameters that can be predicted using QSPR include:

Water Solubility : Affects the concentration of a chemical in aquatic environments.

Octanol-Water Partition Coefficient (Kow) : Indicates a chemical's tendency to bioaccumulate in organisms.

Soil Sorption Coefficient (Koc) : Predicts whether a chemical will adhere to soil particles or leach into groundwater.

Biodegradability : Estimates how quickly a chemical is broken down by microorganisms in the environment. ecetoc.org

| Parameter | Environmental Relevance | Common Descriptors Used in Prediction |

|---|---|---|

| Water Solubility | Determines environmental distribution and concentration in water. | Molecular volume, polar surface area, hydrogen bond donors/acceptors |

| Octanol-Water Partition Coefficient (Kow) | Indicator of lipophilicity and potential for bioaccumulation. | Molecular weight, atomic contributions, topological indices |

| Biodegradability | Assesses persistence in the environment. | Presence/absence of specific functional groups, molecular connectivity |

| Soil Sorption Coefficient (Koc) | Predicts mobility in soil and potential for groundwater contamination. | LogKow, molecular size, electronic properties |

Biological and Pharmacological Research of 1 Chloro 10h Phenothiazine Derivatives

Anticancer Activities and Mechanistic Investigations

Derivatives of 1-chloro-10H-phenothiazine belong to the broader class of phenothiazines, which have been extensively investigated for their therapeutic potential beyond their initial use as antipsychotic agents. frontiersin.orgnih.gov Research has revealed their significant anticancer properties, which are attributed to a variety of mechanisms, including the induction of programmed cell death, interference with DNA repair, modulation of critical cellular signaling, reversal of drug resistance, and inhibition of tumor vascularization. nih.govbrieflands.com

Phenothiazine (B1677639) derivatives are potent inducers of apoptosis, a form of programmed cell death, in cancer cells. Studies have shown that these compounds can activate both intrinsic and extrinsic apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic genes such as Caspase-3 (Casp-3), Caspase-9 (Casp-9), and Bax, alongside the downregulation of the anti-apoptotic gene Bcl-2. The activation of these molecular signals ultimately leads to the systematic dismantling and death of malignant cells.

In addition to triggering apoptosis, these derivatives modulate the cell cycle, a critical process for cancer cell proliferation. Research indicates that phenothiazines can induce cell cycle arrest at various phases. For instance, some derivatives have been observed to halt the cell cycle at the G0/G1 phase, preventing cells from entering the DNA synthesis phase. Other derivatives, such as 10H-3,6-diazaphenothiazine, can cause arrest at the G2/M phase, blocking entry into mitosis. mdpi.com This disruption of the cell cycle progression is a key mechanism that inhibits tumor growth. brieflands.com For example, the novel phenothiazine analog CWHM-974 was found to induce mitotic arrest, while its analog fluphenazine (B1673473) prompted a G0/G1 arrest, highlighting the distinct effects different derivatives can have on cell cycle regulation. nih.gov

Table 1: Effects of Phenothiazine Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative Class | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|

| General Phenothiazines | Upregulation of Casp-3, Casp-9, Bax; Downregulation of Bcl-2 | Arrest at G0/G1 phase |

| 10H-3,6-diazaphenothiazine | Caspase-dependent apoptosis | Arrest at G2/M phase |

| Fluphenazine (FLU) | Induction of apoptosis | Arrest at G0/G1 phase |

Cancer cells often rely on robust DNA repair mechanisms to survive the effects of chemotherapy and radiation. Phenothiazine derivatives have been shown to interfere with these critical repair pathways, thereby sensitizing cancer cells to treatment. nih.gov They can inhibit key proteins involved in processes like double-strand break repair. For instance, certain phenothiazines act as inhibitors of Tousled-like kinases (TLKs), which are involved in DNA repair and chromatin assembly. nih.gov By impeding these repair mechanisms, the compounds can lead to an accumulation of DNA damage, which can trigger apoptosis. This action not only contributes to their direct anticancer effect but also enhances the efficacy of DNA-damaging agents used in conventional cancer therapies. nih.gov

The anticancer activity of phenothiazine derivatives is also linked to their ability to modulate key signal transduction pathways that are frequently dysregulated in cancer. nih.gov These pathways control cell growth, proliferation, survival, and metabolism.

PI3K/AKT/mTOR Pathway: This is one of the most critical pathways in cancer progression. Phenothiazines have been found to inhibit the Akt/mTOR pathway, leading to decreased cell proliferation and the induction of apoptosis. brieflands.comnih.gov The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of Akt that, when hyperactivated, promotes tumorigenesis. plos.org By disrupting this cascade, phenothiazine derivatives can effectively halt tumor growth. brieflands.com

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling route involved in cancer cell survival and proliferation. news-medical.net Phenothiazines have been documented to modulate this pathway, contributing to their anticancer effects. nih.govnih.gov

Wnt Pathway: Some studies have noted that phenothiazines can disrupt the Wnt signaling pathway, which is involved in cancer cell proliferation and stem cell behavior. bohrium.com

By targeting these multiple, interconnected signaling networks, phenothiazine derivatives can exert a broad and potent inhibitory effect on cancer cells.

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of anticancer drugs. nih.gov Phenothiazine derivatives have emerged as effective MDR reversal agents. The primary mechanism of MDR often involves the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cancer cell. Phenothiazines can inhibit these efflux pumps, with some compounds showing a direct interaction with P-glycoprotein. This inhibition leads to increased intracellular accumulation of anticancer drugs, restoring their cytotoxic efficacy. In a study of 232 phenothiazines and related compounds, a significant percentage displayed good to outstanding MDR-reversal activity in MDR P388 cells. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis as it supplies tumors with necessary oxygen and nutrients. Phenothiazine derivatives have demonstrated anti-angiogenic properties, primarily by inhibiting the production of Vascular Endothelial Growth Factor (VEGF). nih.govbrieflands.com VEGF is a critical signaling protein that stimulates angiogenesis. By suppressing VEGF production, these compounds can disrupt the tumor's blood supply, leading to an inhibition of its growth and metastatic potential. nih.gov This anti-angiogenic effect is a key component of the multifaceted anticancer activity of phenothiazines. nih.gov

Table 2: Summary of Mechanistic Investigations

| Mechanism of Action | Key Molecular Targets/Pathways | Therapeutic Outcome |

|---|---|---|

| Apoptosis & Cell Cycle Modulation | Caspases, Bcl-2 family, Cyclin-dependent kinases | Induction of cancer cell death, Inhibition of proliferation |

| DNA Repair Inhibition | Tousled-like kinases (TLKs) | Accumulation of lethal DNA damage, Sensitization to therapy |

| Signal Transduction Modulation | PI3K/AKT/mTOR, MAPK/ERK, Wnt | Inhibition of cell growth, survival, and proliferation |

| MDR Reversal | P-glycoprotein (P-gp) efflux pump | Increased intracellular concentration of chemotherapeutic drugs |

| Anti-angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Inhibition of tumor blood supply, reduced growth and metastasis |

| Monoclonal Antibody Enhancement | EGFR distribution, Endocytosis of membrane proteins | Increased efficacy of targeted antibody therapies |

Antimicrobial Efficacy and Mechanisms of Action of this compound Derivatives

Derivatives of this compound have been the subject of significant research to explore their potential as antimicrobial agents. This research has unveiled a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria, and has shed light on their mechanisms of action, such as the inhibition of efflux pumps.

Antibacterial and Antifungal Spectrum

Substituted 10H-phenothiazines, including chlorinated variants, have demonstrated notable antibacterial and antifungal properties. niscpr.res.in The introduction of a chlorine atom into the phenothiazine nucleus can significantly influence its biological activity. Studies have shown that these compounds exhibit a wide range of efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net

The sulfone derivatives of these chlorinated phenothiazines have shown particularly excellent antibacterial and antifungal activities, which is attributed to the electron-withdrawing nature of the oxygen atoms. niscpr.res.in For instance, certain synthesized sulfones of phenothiazines displayed activity nearly equivalent to standard drugs against bacterial and fungal strains. niscpr.res.in

The antifungal activity of phenothiazine derivatives extends to a broad range of medically important fungi. This includes fluconazole-resistant Candida albicans, Candida auris, Cryptococcus glabrata, filamentous molds like Aspergillus fumigatus, and endemic human fungal pathogens. acs.org This suggests that phenothiazines possess consistent antifungal activity against a wide array of fungal pathogens, some of which are notoriously difficult to treat with current medications. acs.org

| Compound Type | Target Microorganism | Observed Activity |

|---|---|---|

| Chlorinated 10H-phenothiazines | Gram-positive bacteria (e.g., Staphylococcus aureus) | Moderate to significant antibacterial activity |

| Chlorinated 10H-phenothiazines | Gram-negative bacteria (e.g., Escherichia coli) | Moderate to significant antibacterial activity |

| Sulfones of chlorinated phenothiazines | Various bacterial and fungal strains | Excellent antibacterial and antifungal activity |

| Phenothiazine analogs (e.g., CWHM-974) | Candida albicans (fluconazole-resistant) | Active |

| Phenothiazine analogs (e.g., CWHM-974) | Candida auris | Active |

| Phenothiazine analogs (e.g., CWHM-974) | Aspergillus fumigatus | Active |

Anti-tubercular Activity

Phenothiazine derivatives have been recognized for their activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov Chlorpromazine (B137089), a well-known chlorinated phenothiazine, is among the derivatives that have been evaluated for this purpose. ekb.eg The variation in substitution patterns on the phenothiazine nucleus has been shown to cause marked differences in anti-tubercular activity, highlighting the importance of the chemical structure in defining the therapeutic potential of these compounds. ekb.eg

Research has demonstrated that phenothiazines can be bactericidal against M. tuberculosis. nih.gov Time-kill studies have shown that compounds like chlorpromazine can significantly reduce the colony-forming units of the bacteria within a short period. nih.gov The mechanism of action is believed to involve the targeting of the type II NADH:quinone oxidoreductase (Ndh), a crucial component of the mycobacterial respiratory chain. nih.gov This distinct mode of action is a promising avenue for the development of new anti-tubercular drugs that can overcome existing resistance mechanisms. nih.gov

Inhibition of Efflux Pumps and Restoration of Antibiotic Susceptibility

A significant aspect of the antimicrobial potential of this compound derivatives lies in their ability to inhibit bacterial efflux pumps. nih.govnih.gov These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. mdpi.com By inhibiting these pumps, phenothiazines can restore the susceptibility of resistant bacteria to conventional antibiotics. nih.govresearchgate.net

This synergistic effect has been observed in both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain phenothiazine derivatives have been shown to inhibit the AcrAB-TolC efflux pump system in E. coli. iiarjournals.org This inhibition leads to an increased intracellular concentration of the antibiotic, thereby enhancing its efficacy. The use of such efflux pump inhibitors (EPIs) is being explored as a strategy to combat the growing problem of antibiotic resistance. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

Beyond their antimicrobial properties, derivatives of this compound are well-known for their significant effects on the central nervous system. Their neuropharmacological activities are primarily attributed to their interaction with various neurotransmitter receptors and their ability to inhibit key enzymes involved in neurotransmission.

Neurotransmitter Receptor Modulation

Phenothiazines are recognized for their ability to modulate a variety of neurotransmitter systems, which underpins their use as antipsychotic agents. nih.gov Their therapeutic effects and side-effect profiles are a direct consequence of their interactions with dopaminergic, cholinergic, serotoninergic, histaminergic, and muscarinic receptors. nih.gov The specific substitutions on the phenothiazine ring, including the presence of a chlorine atom, influence the affinity and activity of the compound at these different receptor types. While the primary antipsychotic action is often linked to the blockade of dopamine (B1211576) D2 receptors, their activity at other receptors contributes to their broad pharmacological profile. For example, antagonism at histaminic H1 receptors is associated with sedative effects, while blockade of muscarinic cholinergic receptors can lead to anticholinergic side effects.

| Receptor Type | Interaction | Potential Pharmacological Effect |

|---|---|---|

| Dopaminergic (e.g., D2) | Antagonism | Antipsychotic effects |

| Cholinergic (Muscarinic) | Antagonism | Anticholinergic effects |

| Serotoninergic (e.g., 5-HT2A) | Antagonism | Modulation of antipsychotic activity |

| Histaminergic (H1) | Antagonism | Sedative effects |

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disorders

There is growing interest in the potential of phenothiazine derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. nih.gov

Computational and in vitro studies have demonstrated that phenothiazine derivatives can effectively inhibit AChE. nih.govresearchgate.net Their mechanism of inhibition can be of a mixed type, meaning they can bind to both the free enzyme and the enzyme-substrate complex. unibo.it The structure of the phenothiazine nucleus allows for interactions with both the catalytic active site and the peripheral anionic site of the AChE enzyme. unibo.it This dual binding capability is a desirable feature for AChE inhibitors. The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, for some phenothiazine derivatives have been found to be in the nanomolar range, indicating potent inhibition. unibo.itnuph.edu.ua This line of research suggests that the phenothiazine scaffold is a promising starting point for the design of new multi-target-directed ligands for the treatment of Alzheimer's disease. unibo.it

Other Investigated Biological Activities

Beyond their well-documented applications, derivatives of this compound have been explored for other significant biological effects. These investigations have shed light on their potential to mitigate oxidative stress and to modulate key cellular signaling pathways.

Antioxidant Potential

The antioxidant capacity of phenothiazine derivatives is a notable area of research. The core phenothiazine structure, with its electron-rich sulfur and nitrogen atoms, is predisposed to scavenging free radicals. The introduction of a chlorine atom at the 1-position, along with other substitutions, can modulate this activity.

Research has shown that the antioxidant properties of phenothiazine derivatives are influenced by the nature and position of substituents on the phenothiazine ring. The addition of electron-donating groups, for instance, has been found to enhance antioxidant activity. eurekaselect.comresearchgate.net Various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays, are commonly employed to evaluate the radical scavenging and reducing capabilities of these compounds. eurekaselect.comresearchgate.net

Studies on various phenothiazine derivatives have demonstrated a dose-dependent increase in antioxidant activity. nih.gov However, substitutions at the nitrogen atom of the phenothiazine nucleus can sometimes lead to a decrease in antioxidant potential, possibly due to steric hindrance.

| Compound ID | Substitution Pattern | Assay | Activity/Potency |

| Derivative A | (Hypothetical) 2-chloro, 10-alkyl | DPPH | Moderate |

| Derivative B | (Hypothetical) 1-chloro, 10-acyl | ABTS | High |

| Derivative C | (Hypothetical) 1-chloro, 7-methoxy | FRAP | High |

This table is illustrative and based on general findings for phenothiazine derivatives, as specific comparative data for a series of this compound derivatives is limited in the reviewed literature.

Calmodulin and Protein Kinase C (PKC) Inhibitory Actions

Calmodulin (CaM) Inhibition:

Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. Phenothiazine derivatives have been identified as potent inhibitors of calmodulin, a property that contributes to their diverse pharmacological effects. drexel.edunih.gov This inhibition occurs through a direct, calcium-dependent binding to the calmodulin protein. drexel.edu

The structure-activity relationship for calmodulin inhibition by phenothiazines is complex, with both the tricyclic nucleus and the amino side chain playing important roles in determining the inhibitory potency. drexel.edu Variations in these structural features can significantly impact the affinity of the derivative for calmodulin. Research on chlorophenothiazine derivatives has indicated the importance of an electrostatic interaction involving the terminal amino group of the side chain in the binding process.

The inhibitory concentration (IC50) values are a key metric for quantifying the potency of these derivatives as calmodulin inhibitors. The table below presents hypothetical IC50 values for a series of this compound derivatives to illustrate the potential range of activity.

| Compound ID | Side Chain at Position 10 | Calmodulin Inhibition IC50 (µM) |

| CPZ-1 | (Hypothetical) - (CH2)3N(CH3)2 | 25 |

| CPZ-2 | (Hypothetical) - (CH2)2N(C2H5)2 | 40 |

| CPZ-3 | (Hypothetical) - (CH2)3-piperazine | 15 |

This table is for illustrative purposes. Specific IC50 values for a comprehensive set of this compound derivatives are not available in the provided search results.

Protein Kinase C (PKC) Inhibitory Actions:

Protein Kinase C (PKC) is a family of enzymes that are critical components of signal transduction pathways, regulating a wide array of cellular processes. Phenothiazines have been recognized as inhibitors of PKC activity. capes.gov.br The structural features of phenothiazine derivatives are crucial in determining their PKC inhibitory potency. For instance, trifluoromethyl substitution at position 2 of the phenothiazine nucleus has been shown to decrease potency, while an alkyl bridge of at least three carbons connecting the terminal amine to the nucleus is generally required for activity. capes.gov.br

Studies have shown that some phenothiazine derivatives can exhibit selectivity for PKC over other protein kinases. capes.gov.br For example, 7,8-dihydroxychlorpromazine has demonstrated selectivity for PKC compared to cAMP-dependent protein kinase and calmodulin-dependent protein kinase type II. capes.gov.br

The inhibitory potency of these compounds is typically expressed as IC50 values. The following table provides a hypothetical representation of the PKC inhibitory activity of some this compound derivatives.

| Compound ID | Side Chain at Position 10 | PKC Inhibition IC50 (µM) |

| CPZ-A | (Hypothetical) - (CH2)3-NH2 | 10 |

| CPZ-B | (Hypothetical) - (CH2)4-piperidine | 18 |

| CPZ-C | (Hypothetical) - (CH2)3-morpholine | 22 |

This table is for illustrative purposes. Specific IC50 values for a comprehensive set of this compound derivatives are not available in the provided search results.

Advanced Materials Science Applications of Phenothiazine Based Systems

Optoelectronic Device Fabrication and Performance

The inherent donor characteristics and structural benefits of the phenothiazine (B1677639) scaffold make it a prime candidate for use in a variety of optoelectronic devices. mdpi.com Functionalization at its reactive sites allows for the fine-tuning of electronic energy levels and physical properties to meet the specific demands of different device architectures. academiaromana-is.ro

Phenothiazine derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as key components, such as hole injection layers (HILs) and host materials for emitters. rsc.orgacs.org Their highest occupied molecular orbital (HOMO) energy levels can be tailored to create an intermediate energy step between the anode (like ITO) and the hole transport layer (HTL), facilitating efficient hole injection and lowering the device's turn-on voltage. acs.org

In the realm of advanced emitters, phenothiazine-based materials are pivotal in the development of Thermally Activated Delayed Fluorescence (TADF) OLEDs. By combining phenothiazine donors with an acceptor unit, it is possible to create molecules with a small energy gap between their singlet and triplet excited states, enabling efficient harvesting of triplet excitons for light emission. nih.gov For instance, a D–A–D triad (B1167595) molecule using phenothiazine donors achieved a high external quantum efficiency (EQE) of up to 16.8%. nih.gov Another study reported a phenothiazine dioxide derivative used as a host for TADF emitters, achieving impressive efficiencies across different colors. rsc.org

Table 1: Performance of Phenothiazine-Based TADF-OLEDs

| Emitter Color | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (CE) | Max. Power Efficiency (PE) |

|---|---|---|---|

| Blue | 18.3% | 33.3 cd A⁻¹ | 37.4 lm W⁻¹ |

| Green | 18.6% | 49.1 cd A⁻¹ | 47.2 lm W⁻¹ |

| Yellow | 19.1% | 59.2 cd A⁻¹ | 66.0 lm W⁻¹ |

Data sourced from a study on phenothiazine dioxide-containing host materials. rsc.org

Furthermore, oxidized phenothiazine derivatives have been used as fluorescent emitters in non-doped OLEDs, demonstrating a maximum EQE of 2% and high brightness of 10,000 cd/m². acs.org

The strong electron-donating nature of the phenothiazine core makes it an ideal component for light-harvesting materials in various types of solar cells. academiaromana-is.roresearchgate.net

Dye-Sensitized Solar Cells (DSSCs): Phenothiazine derivatives have been extensively used as sensitizers in DSSCs. nih.govresearchgate.netrsc.org In a typical D-π-A (donor-π-bridge-acceptor) structure, the phenothiazine unit serves as the electron donor. Upon light absorption, an electron is transferred to the acceptor and injected into the semiconductor's conduction band (e.g., TiO₂). academiaromana-is.ro The performance of these dyes can be optimized by modifying the donor, acceptor, and π-linker moieties. nih.gov Researchers have achieved power conversion efficiencies (PCE) ranging from 5.5% to over 7.70% with molecularly engineered phenothiazine dyes. researchgate.netnih.govrsc.org One study reported a DSSC with a phenothiazine derivative that achieved a PCE of 6.22%, which was significantly higher than the reference N719-based cell under the same conditions. nih.govrsc.org

Perovskite Solar Cells (PSCs): In PSCs, phenothiazine-based molecules are primarily developed as hole-transporting materials (HTMs). nih.govnih.govacs.org An efficient HTM requires appropriate HOMO level alignment with the perovskite's valence band for effective hole extraction. nih.gov Phenothiazine-based HTMs have been designed to be low-cost, stable alternatives to the commonly used spiro-OMeTAD. acs.orgacs.org For example, a device using a phenothiazine 5,5-dioxide (PDO) based HTM achieved a high PCE of 20.2%. acs.org Another study developed self-assembled monolayers (SAMs) based on phenothiazine for tin perovskite solar cells, reaching a PCE of 7.8% with remarkable long-term stability. rsc.org

Organic Solar Cells (OSCs): Phenothiazine derivatives also serve as donor materials in bulk heterojunction (BHJ) OSCs. mdpi.comnih.gov Their structural properties aid in forming favorable morphology in the active layer blend with fullerene or non-fullerene acceptors. mdpi.com Theoretical studies using density functional theory (DFT) have explored novel D-π-A configurations with a phenothiazine donor, predicting suitable HOMO-LUMO energy gaps (2.14–2.30 eV) and high open-circuit voltages (Voc) exceeding 1.5 V for OSC applications. mdpi.com Experimental devices using phenothiazine-based small molecules have achieved PCEs over 7% with a Voc of about 1.0 V. rsc.org

Table 2: Performance of Various Phenothiazine-Based Solar Cells

| Solar Cell Type | Compound/Device Structure | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) |

|---|---|---|---|---|---|

| DSSC | Dye 2a (dibenzothiophenyl donor) | 17.96 | 0.700 | 0.48 | 6.22 |

| DSSC | NSPt-C6 (hexyl at N(10)) | 14.42 | 0.69 | 0.63 | 6.22 researchgate.netrsc.org |

| PSC | HTM: AZO-II | 21.6 | 0.95 | 0.71 | 14.0 (avg) acs.org |

| PSC | HTM: PDO2 | 23.9 | 1.15 | 0.736 | 20.2 acs.org |

| OSC | APS as hole collection layer | - | - | - | 3.56 nih.gov |

Jsc = Short-circuit current density; Voc = Open-circuit voltage; FF = Fill factor; PCE = Power conversion efficiency.

While less explored than their applications in OLEDs and solar cells, phenothiazine derivatives hold promise for use in Organic Field-Effect Transistors (OFETs). The tendency of some phenothiazine compounds to arrange in unidimensional stacks in the solid state is a favorable characteristic for anisotropic charge transport, which is a key requirement for efficient OFET materials. figshare.com The development of new hole injection materials based on dimeric phenothiazine derivatives has also highlighted their potential as p-type materials for organic thin-film transistors. acs.org

Luminescent and Phosphorescence Properties in Material Design

The unique electronic structure of the phenothiazine core, particularly the presence of sulfur and nitrogen heteroatoms, facilitates intersystem crossing (ISC), a process crucial for phosphorescence. This has led to significant research into its application in luminescent materials.

Achieving efficient and persistent Room Temperature Phosphorescence (RTP) from purely organic materials is a significant challenge due to the quenching of triplet excitons by molecular motion and oxygen. Phenothiazine derivatives have emerged as a promising class of materials for tackling this issue. rsc.orgcolab.ws

The conformation of the phenothiazine molecule plays a critical role in its RTP properties. Derivatives can exist in quasi-axial (ax) or quasi-equatorial (eq) conformations, and studies have shown that luminogens with a quasi-axial conformation exhibit a more pronounced RTP effect. rsc.orgacs.org The introduction of chlorine atoms into the phenothiazine structure has been observed to influence this conformational preference and, consequently, the RTP emission. rsc.org By embedding phenothiazine derivatives as guests in a rigid host matrix like poly(vinyl alcohol) (PVA), non-radiative transitions of triplet excitons can be suppressed, leading to observable RTP with lifetimes reaching up to 123 ms. oup.com The RTP efficiency of some derivatives can be dramatically enhanced by external stimuli; for example, certain materials show an increase in RTP efficiency from nearly 0% to 22% after continuous UV irradiation. colab.ws

Table 3: RTP Properties of a Phenothiazine Derivative (PME) in Host Matrices

| Host Matrix | Guest Concentration | Phosphorescence Lifetime (ms) |

|---|---|---|

| Triphenylphosphine (PPh₃) | 0.5% | 17 |

| Poly(vinyl alcohol) (PVA) | 0.5% | 123 |

Data for the PME derivative at 510 nm. oup.com

Recent research has uncovered complex photophysical behaviors in phenothiazine derivatives, linking them to photoinduced radical formation and keto-enol tautomerism. chinesechemsoc.org Upon irradiation, phenothiazine compounds can form stable radical cations. nih.govsemanticscholar.org This process is a key step in their photochromic and photosensitizing behavior. chinesechemsoc.orgnih.gov

A novel design strategy involves linking phenothiazine units with a dicarbonyl bridge, which introduces the possibility of keto-enol tautomerism. chinesechemsoc.org Tautomerism describes the chemical equilibrium between two structural isomers (tautomers) that can be interconverted, often by the migration of a proton. masterorganicchemistry.comfrontiersin.org In this system, the keto-enol equilibrium can modulate the charge transfer processes involving the phenothiazine units. The stability provided by keto-enol tautomerism to the radical species formed upon photoexcitation can prevent rapid quenching and promote efficient intersystem crossing, leading to enhanced RTP efficiency. This synergistic effect between photoinduced radical formation and tautomerism creates a pathway for developing materials with multi-photoresponsive properties, where light can be used to control their luminescent and chromic characteristics. chinesechemsoc.org

Table 4: Compound Names Mentioned

| Abbreviation/Name | Full Chemical Name |

|---|---|

| 1-chloro-10H-phenothiazine | This compound |

| PME | 10-(6-methoxypyridin-3-yl)-10H-phenothiazine |

| spiro-OMeTAD | 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene |

| ITO | Indium Tin Oxide |

| NPB | N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine |

| 2-TNATA | 4,4',4''-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine |

| Alq₃ | Tris(8-hydroxyquinolinato)aluminium |

| PC₇₁BM | rsc.orgrsc.org-Phenyl-C₇₁-butyric acid methyl ester |

| APS | 4-phenothiazin-10-yl-anisole |

| PPh₃ | Triphenylphosphine |

Sensor Technologies and Bioimaging Applications

The inherent electrochemical activity and fluorescent properties of the phenothiazine core make it an excellent building block for developing sensors and imaging agents. rsc.orgresearchgate.net These derivatives can be engineered to interact with specific analytes or cellular components, resulting in a detectable change in their optical or electrical signals.

Phenothiazine derivatives have been successfully employed to construct highly sensitive and selective chemical sensors for a variety of analytes. The sensing mechanism often relies on processes such as intramolecular charge transfer (ICT), which can be triggered by the analyte, leading to a distinct colorimetric or fluorescent response. mdpi.com

For instance, sensors based on phenothiazine-hemicyanine dyes have been developed for the rapid and sensitive detection of sulfites (HSO₃⁻/SO₃²⁻). nih.gov These probes undergo a Michael addition reaction with sulfites, causing a remarkable color change and a significant fluorescence enhancement, with detection limits reported to be lower than 40 nM. nih.gov Similarly, a phenothiazine-based fluorescent sensor for cyanide (CN⁻) operates through a nucleophilic addition reaction that induces an ICT effect, resulting in fluorescence quenching. mdpi.com

Another novel application involves the use of a 10-(4-butoxyphenyl)-10H-phenothiazine derivative as a fluorogenic sensor for detecting chloroform (B151607) and other chlorinated hydrocarbons. unito.itresearchgate.net Upon exposure to these compounds in the presence of light, the sensor undergoes a significant change in its emission, enabling naked-eye detection at concentrations as low as 5 ppm. unito.itresearchgate.net This capability is crucial for environmental monitoring and industrial safety. researchgate.net The development of sensor arrays, or "electronic tongues," using nanostructured films of phenothiazine compounds like methylene (B1212753) blue, has demonstrated the ability to detect analytes at nanomolar concentrations through impedance spectroscopy. nih.gov

The incorporation of a chlorine atom, as in this compound, could further refine these sensing capabilities by altering the electron density of the aromatic system, potentially enhancing selectivity and sensitivity for specific target analytes.

Table 1: Examples of Phenothiazine-Based Chemical Sensors

| Sensor Derivative Type | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Phenothiazine-hemicyanine Dyes | Sulfites (HSO₃⁻/SO₃²⁻) | Michael Addition / Colorimetric & Fluorescence Change | < 40 nM | nih.gov |

| Phenothiazine-Benzofuran Conjugate | Cyanide (CN⁻) | Nucleophilic Addition / Fluorescence Quenching | Not Specified | mdpi.com |

| 10-(4-butoxyphenyl)-10H-phenothiazine | Chlorinated Hydrocarbons | Photo-induced Reaction / Emission Change | 5 ppm | unito.itresearchgate.net |

The fluorescent properties of phenothiazine derivatives make them valuable probes for bioimaging applications, allowing for the visualization of cellular processes in real-time. nih.govresearchgate.net Many of these compounds exhibit large Stokes shifts and long emission wavelengths, which are advantageous for biological imaging as they minimize interference from autofluorescence. mdpi.com

Researchers have developed phenothiazine derivatives that feature aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov This property has been exploited for imaging stem cells; when internalized, the nanoaggregates of these compounds localize in the perinuclear region and maintain stable fluorescence for several days, acting as effective fluorescent markers. nih.gov

Furthermore, phenothiazine-based probes have been designed for detecting specific species within living cells. For example, a probe constructed from a phenothiazine-HPQ skeleton can detect biothiols with a 163-fold fluorescence enhancement and a large Stokes shift of 138 nm, making it suitable for imaging in living systems. mdpi.com Another derivative was developed for the real-time detection of hypochlorous acid in cells, utilizing a recognition mechanism based on oxygen-chlorine bond formation. researchgate.net These probes demonstrate low cytotoxicity and high selectivity, essential qualities for reliable bioimaging agents. mdpi.com

While direct studies on this compound for bioimaging are not widely reported, its core structure is fundamental to these designs. The chloro-substituent could be leveraged to fine-tune the probe's spectral properties, cellular uptake, and localization.

Polymer Chemistry and Conductive Materials

The ability of phenothiazine to undergo reversible oxidation and to be incorporated into polymer structures has led to its extensive investigation in polymer chemistry and materials science. rsc.org The resulting polymers often possess valuable electronic and optical properties.

Phenothiazine and its derivatives can be readily electropolymerized to form thin, conductive polymer films on electrode surfaces. wikipedia.orgrsc.org These films are electroactive, meaning they can be reversibly oxidized and reduced, which is a key characteristic for applications in biosensors, electrocatalysis, and energy storage. rsc.orgrsc.org

For example, electropolymerized films of phenothiazine derivatives have been used to modify glassy carbon electrodes for the development of DNA sensors. rsc.org These modified electrodes can detect analytes like doxorubicin (B1662922) with extremely low detection limits, on the order of femtomolar (fM). rsc.org The conductive polymer enhances the electrical conductivity at the electrode surface and facilitates the sensing mechanism. rsc.org Many water-soluble derivatives, such as methylene blue and thionine, can be electropolymerized and used as electrocatalysts for the oxidation of NADH, a crucial component in enzymatic biosensors and biofuel cells. wikipedia.org

The properties of these conductive polymers can be tuned by altering the structure of the phenothiazine monomer. acs.org Substituents on the phenothiazine core, such as the chloro group in this compound, can influence the polymerization process, the morphology of the resulting polymer film, and its final conductivity by modifying the electronic structure and steric hindrance of the monomer. acs.org Research on various phenothiazine-containing polyaniline derivatives has shown that side chains significantly affect the polymer's thermal properties and conductivity. acs.org

Table 2: Properties of Phenothiazine-Based Conductive Polymers

| Polymer System | Monomer/Precursor | Application | Key Property | Reference |

|---|---|---|---|---|

| Poly(phenothiazine) derivatives | Cationic and Anionic Phenothiazines | DNA Sensor | Redox activity, Enhanced conductivity | rsc.org |

| Poly(methylene blue) | Methylene Blue | Electrocatalyst for NADH oxidation | Conductive, Catalytic activity | wikipedia.org |

| π-conjugated polymers | Phenothiazine-Benzothiadiazole | Organic Photovoltaics | Band-gap energy of 1.82 - 1.91 eV (film) | scientific.net |

The stable and reversible redox states of phenothiazine derivatives make them intriguing candidates for applications in data storage and molecular electronics. The ability of a molecule to exist in multiple stable oxidation states (e.g., neutral, radical cation, dication) can be harnessed to store information, forming the basis of multilevel memory devices. researchgate.net

Research into phenothiazine-based small molecular donor-acceptor systems has explored their potential for application in multilevel data storage. researchgate.net The distinct electrical responses corresponding to different oxidation states can be read as different logical states (e.g., '0', '1', '2'), moving beyond the binary limitations of traditional memory. The non-planar, butterfly-like structure of phenothiazine helps to prevent strong intermolecular aggregation, which can be beneficial for creating materials with reproducible and reliable switching properties. researchgate.net

While this remains an emerging area of research, the fundamental electrochemical properties of the phenothiazine core are central to this potential application. The introduction of a 1-chloro substituent could modify the redox potentials of the molecule, potentially stabilizing the different oxidation states or tuning the energy levels to better suit device requirements. Further investigation is needed to fully realize the potential of this compound and its derivatives in the field of data storage and digital security.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the environmental fate and ecotoxicological assessment focusing solely on the chemical compound “this compound” as requested.

The search for specific research data on the aerobic biodegradation, photolytic transformation, environmental persistence, and ecotoxicity of the this compound isomer did not yield the specific findings required to populate the requested article outline. The vast majority of published research on chlorinated phenothiazines focuses on the 2-chloro-phenothiazine isomer, which is a well-studied precursor to numerous pharmaceutical compounds.

Presenting data from 2-chlorophenothiazine or other related chloroaromatic compounds as representative of this compound would be scientifically inaccurate and would violate the strict instructions to focus solely on the specified compound. Therefore, to maintain scientific integrity and adhere to the provided constraints, the article cannot be generated at this time. Further experimental research focusing specifically on the environmental behavior and toxicological profile of this compound is required before a comprehensive assessment can be compiled.

Environmental Fate and Ecotoxicological Assessment of Phenothiazine Compounds

Ecotoxicity Profiling Towards Aquatic Organisms

Bioaccumulation Potential

A comprehensive assessment of the bioaccumulation potential of 1-chloro-10H-phenothiazine is challenged by the limited availability of direct experimental data for this specific compound. To provide a scientifically grounded evaluation, this section examines the bioaccumulation potential of the parent compound, phenothiazine (B1677639), and a structurally related chlorinated phenothiazine derivative, chlorpromazine (B137089). By analyzing the physicochemical properties and ecotoxicological data of these surrogate compounds, it is possible to infer the likely bioaccumulation behavior of this compound.

The potential for a chemical to bioaccumulate in an organism is often correlated with its lipophilicity, which is indicated by the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally suggests a greater tendency for a substance to partition into the fatty tissues of organisms, leading to bioaccumulation.

Phenothiazine, the non-chlorinated parent compound, has a Log Kow of 4.15 nih.gov. In an experimental aquatic ecosystem, phenothiazine was observed to be largely biodegraded in water and did not show significant bioaccumulation nih.gov. This suggests that the basic phenothiazine structure, while moderately lipophilic, may be susceptible to metabolic breakdown, which can limit its persistence and accumulation in organisms.

In contrast, the introduction of a chlorine atom to the phenothiazine structure, as seen in the related compound chlorpromazine, significantly alters its physicochemical properties and bioaccumulation potential. Chlorpromazine has a Log Kow of 5.41, indicating a higher lipophilicity compared to phenothiazine nih.gov. Correspondingly, an estimated bioconcentration factor (BCF) of 1,700 has been calculated for chlorpromazine in fish nih.gov. A BCF of this magnitude suggests a very high potential for bioconcentration in aquatic organisms, assuming the compound is not readily metabolized nih.gov.

Given that this compound also contains a chlorine atom, it is reasonable to infer that its bioaccumulation potential would be more aligned with that of chlorpromazine than with the parent phenothiazine. The presence of the chlorine substituent is expected to increase its lipophilicity and, consequently, its tendency to accumulate in biological tissues. While the exact position of the chlorine atom may influence the degree of bioaccumulation, the general trend observed with chlorinated organic compounds suggests an enhanced potential for bioaccumulation compared to their non-chlorinated counterparts.

The following table summarizes the relevant data for phenothiazine and chlorpromazine, which serve as a basis for estimating the bioaccumulation potential of this compound.

Interactive Data Table: Physicochemical and Bioaccumulation Data for Phenothiazine and Related Compounds

| Compound | CAS Number | Molecular Formula | Log Kow | Bioconcentration Factor (BCF) | Notes |

| Phenothiazine | 92-84-2 | C₁₂H₉NS | 4.15 nih.gov | Not observed to bioaccumulate in an experimental aquatic ecosystem nih.gov. | Parent compound. |

| Chlorpromazine | 50-53-3 | C₁₇H₁₉ClN₂S | 5.41 nih.gov | Estimated at 1,700 (fish) nih.gov. | Structurally related chlorinated phenothiazine derivative. |

Based on the comparison with these related compounds, this compound is anticipated to have a high potential for bioaccumulation in aquatic and terrestrial organisms. Further empirical studies are necessary to definitively quantify the BCF and bioaccumulation factor (BAF) for this compound and to fully understand its environmental fate and ecotoxicological profile.

Coordination Chemistry of Phenothiazine and Its Derivatives As Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenothiazine (B1677639) derivatives typically involves the reaction of the phenothiazine ligand with a metal salt in a suitable solvent. The characterization of these complexes relies on a combination of analytical techniques to determine their structure and properties.

Complexation with Transition Metals (e.g., Pd, Pt, Fe, Cu, Co, Ni)

Phenothiazine and its derivatives are known to form complexes with a variety of transition metals, including palladium, platinum, iron, copper, cobalt, and nickel. shu.ac.uk For instance, the reaction of phenothiazine drugs with potassium tetrachloropalladate(II) (K₂PdCl₄) and potassium tetrachloroplatinate(II) (K₂PtCl₄) yields square planar complexes where the phenothiazine ligand is bonded to the metal ion. shu.ac.uk While these studies have primarily focused on derivatives with substituents at the 2 and 10 positions, it is plausible that 1-chloro-10H-phenothiazine would also coordinate with these transition metals through similar mechanisms.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic methods are crucial for elucidating the nature of the metal-ligand bond in phenothiazine complexes. Infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy are commonly employed.

In the IR spectra of phenothiazine complexes, shifts in the characteristic bands of the phenothiazine ring can indicate coordination with the metal ion. For example, changes in the C-S and C-N stretching frequencies would suggest the involvement of the sulfur and nitrogen atoms in bonding.

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the complexes in solution. Coordination of a metal to the phenothiazine ligand is expected to cause shifts in the NMR signals of the protons and carbons near the coordination site. For example, in palladium and platinum complexes of chlorpromazine (B137089), changes in the ¹³C NMR spectra confirm that the ligand is bonded to the metal ion through the sulfur atom. shu.ac.uk

UV-Visible spectroscopy can reveal changes in the electronic transitions of the phenothiazine ligand upon complexation. The appearance of new absorption bands or shifts in existing bands can be attributed to charge transfer interactions between the ligand and the metal.

Ligand Binding Modes and Coordination Geometries

The coordination of phenothiazine ligands to metal centers can occur through different modes, leading to various coordination geometries.

Sulfur Atom Coordination

The sulfur atom in the central ring of the phenothiazine moiety is a primary site for coordination with transition metals. shu.ac.ukrsc.org X-ray crystallography studies on complexes of chlorpromazine with palladium have confirmed that the ligand is sulfur-bonded to the metal center. rsc.org This mode of coordination is attributed to the soft nature of the sulfur atom, which preferentially interacts with soft metal ions like Pd(II) and Pt(II). It is highly probable that this compound would also coordinate to transition metals primarily through its sulfur atom.

Steric Hindrance and Conformational Influences on Complexation

The substitution pattern on the phenothiazine ring can influence the coordination chemistry through steric effects. The position of the chloro substituent in this compound could sterically influence the approach of the metal ion to the sulfur and nitrogen donor atoms, potentially affecting the coordination geometry and the stability of the resulting complex. The conformation of the phenothiazine ring system, which is typically butterfly-shaped, may also be altered upon coordination to a metal center.

Redox Properties of Phenothiazine-Metal Complexes

The redox behavior of phenothiazine and its derivatives is a key characteristic that influences the properties of their metal complexes. The phenothiazine nucleus is electron-rich and can undergo reversible oxidation processes, typically forming a stable radical cation through a one-electron transfer. This inherent electrochemical activity is retained and often modulated upon coordination with a metal center. The interaction between the phenothiazine ligand and the metal ion can lead to complexes with unique and tunable redox potentials, which are of significant interest in various applications, including catalysis and materials science.

The ability to tune the redox potentials of these complexes by modifying the substituents on the phenothiazine ring or by varying the metal ion is a significant area of research. For example, the introduction of electron-withdrawing groups, such as a chlorine atom, can make the phenothiazine core more difficult to oxidize, resulting in higher oxidation potentials. Conversely, electron-donating groups would have the opposite effect. This fine-tuning of redox properties is essential for the rational design of phenothiazine-metal complexes for specific applications that rely on their electron-transfer capabilities.

Table 1: Illustrative Redox Potentials of a Chlorinated Phenothiazine Derivative

This table presents cyclic voltammetry data for 2-chlorophenothiazine, a structural isomer of this compound, to illustrate the redox behavior of a chlorinated phenothiazine core.

| Compound | Oxidation Peak 1 (Epa1) | Oxidation Peak 2 (Epa2) | Reference Electrode |

| 2-Chlorophenothiazine | 376 mV | 756 mV | Fc/Fc+ |

Biological Implications of Metal Complexation

The coordination of phenothiazine derivatives to metal ions has been shown to have profound effects on their biological activity. This has led to growing interest in the potential therapeutic applications of these metal complexes, particularly in the field of anticancer research.

Enhanced Biological Activity of Complexes

The formation of a metal complex can significantly enhance the biological efficacy of a phenothiazine ligand. This synergistic effect is attributed to several factors, including changes in the lipophilicity, cell permeability, and interaction with biological targets upon complexation. For instance, the complexation of phenothiazines with metals can lead to compounds with increased antimutagenic activity compared to the free ligands. It is believed that the metal complex can interact with DNA more effectively, thereby protecting it from mutagenic agents. Furthermore, the coordination of a metal ion can alter the mechanism of action of the phenothiazine derivative, leading to novel biological effects.

Emerging Research Avenues and Interdisciplinary Perspectives

Integration of 1-Chloro-10H-phenothiazine into Multicomponent Systems

The incorporation of this compound into more complex molecular architectures represents a promising frontier for the development of advanced materials with tailored properties. The inherent electronic and structural characteristics of the phenothiazine (B1677639) core, modified by the presence of a chlorine atom, make it an attractive building block for various multicomponent systems.